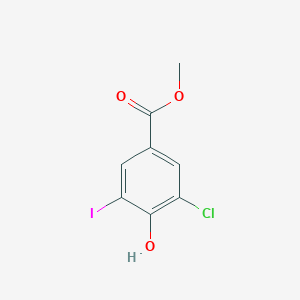
Methyl 3-chloro-4-hydroxy-5-iodobenzoate
概要
説明
Methyl 3-chloro-4-hydroxy-5-iodobenzoate is an organic compound with the molecular formula C8H6ClIO3. It is a derivative of benzoic acid, characterized by the presence of chlorine, hydroxyl, and iodine substituents on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-hydroxy-5-iodobenzoate typically involves the esterification of 3-chloro-4-hydroxy-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Methyl 3-chloro-4-hydroxy-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the ester group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or other nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine or iodine atoms.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or dehalogenated compounds.
科学的研究の応用
Methyl 3-chloro-4-hydroxy-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 3-chloro-4-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity .
類似化合物との比較
Similar Compounds
- Methyl 3-chloro-5-hydroxy-4-iodobenzoate
- Methyl 4-hydroxy-3-iodobenzoate
- Methyl 3-hydroxy-4-iodobenzoate
Uniqueness
Methyl 3-chloro-4-hydroxy-5-iodobenzoate is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and iodine atoms on the benzene ring provides distinct electronic and steric effects, differentiating it from other similar compounds .
生物活性
Methyl 3-chloro-4-hydroxy-5-iodobenzoate is a compound of significant interest in biological and medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound has the following chemical formula: CHClIO. The presence of halogen substituents (chlorine and iodine) and a hydroxyl group contributes to its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and oxidation processes, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms facilitate the formation of hydrogen bonds, enhancing the compound's binding affinity to target proteins. This interaction can lead to enzyme inhibition or modulation of biochemical pathways, making it valuable in pharmacological research.
Biological Activity Overview
-
Enzyme Inhibition :
- The compound has been investigated for its potential as an enzyme inhibitor. It can serve as a probe in biochemical pathways, particularly in studies involving enzyme kinetics and inhibition mechanisms.
- Antimicrobial Properties :
- Anticancer Potential :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Enzyme Inhibition Studies :
- Antimicrobial Efficacy :
-
Anticancer Mechanisms :
- Research highlighted that this compound could inhibit key signaling pathways involved in cancer cell proliferation. Specific studies have shown its effectiveness in reducing growth factor-mediated activation of oncogenic pathways, making it a candidate for further development as an anticancer agent .
特性
IUPAC Name |
methyl 3-chloro-4-hydroxy-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGQPFUVBBSGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














